![molecular formula C9H16N2O B2495252 (3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one CAS No. 2567489-95-4](/img/structure/B2495252.png)
(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one" is a compound that belongs to the class of diazaspirodecanones, which have been explored for various pharmacological activities. The compound's structure allows for interactions with different biological targets, making it of interest in medicinal chemistry for developing new therapeutic agents.
Synthesis Analysis
The synthesis of diazaspiro[4.5]decanones involves several key steps, including cyclization reactions and functional group transformations. For instance, Caroon et al. (1981) reported the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with potential antihypertensive activity, highlighting the versatile synthetic routes available for these compounds (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of "(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one" features a spirocyclic framework that integrates a piperidine ring and a pyrrolidine ring. This unique structure contributes to its biological activity, allowing for the exploration of stereochemistry and its effects on binding affinity and selectivity towards biological targets.
Chemical Reactions and Properties
Diazaspirodecanones undergo various chemical reactions, including nucleophilic addition, due to the presence of electrophilic centers within their structure. For example, derivatives of diazaspiro[4.5]decan-1-one have been synthesized as potent T-type calcium channel inhibitors, demonstrating the compound's utility in modifying biological activity through chemical modifications (Fritch & Krajewski, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements for the compound are H302, H315, H319, H335 . The precautionary statements for the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
The primary target of (3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . Inhibition of RIPK1’s kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .
Mode of Action
(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing the programmed cell death that is characteristic of this pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which involves a series of biochemical reactions leading to programmed cell death . By inhibiting RIPK1, the compound disrupts this pathway, preventing cell death and potentially alleviating symptoms of diseases associated with necroptosis .
Result of Action
The inhibition of RIPK1 by (3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one results in a significant anti-necroptotic effect . This is evidenced by the compound’s ability to prevent cell death in a necroptosis model in U937 cells .
Eigenschaften
IUPAC Name |
(3S)-3-methyl-2,8-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-9(8(12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZKUQXTVRELEX-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCNCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2(CCNCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.